1-((1R,3S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) ethanone 1-((1R,3S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) ethanone
Brand Name: Vulcanchem
CAS No.: 111613-38-8
VCID: VC0189511
InChI: InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m0/s1
SMILES: CC(=O)C1CCC2(C(C1)O2)C
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

1-((1R,3S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) ethanone

CAS No.: 111613-38-8

Main Products

VCID: VC0189511

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

1-((1R,3S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) ethanone - 111613-38-8

CAS No. 111613-38-8
Product Name 1-((1R,3S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl) ethanone
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name 1-[(1R,3S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
Standard InChI InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m0/s1
Standard InChIKey VPQYGKRHSKLXJB-YIZRAAEISA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@]2([C@@H](C1)O2)C
SMILES CC(=O)C1CCC2(C(C1)O2)C
Canonical SMILES CC(=O)C1CCC2(C(C1)O2)C
PubChem Compound 10953741
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator